Suberic acid

Description

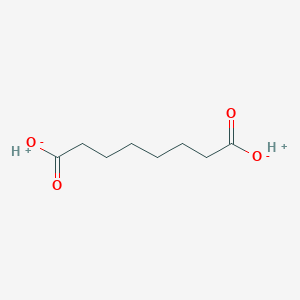

Structure

3D Structure

Properties

IUPAC Name |

octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021644 | |

| Record name | Octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Octanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

345.50 °C. @ 760.00 mm Hg | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.9 mg/mL | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-48-6, 68937-72-4 | |

| Record name | Suberic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, di-, C4-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanedioic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carboxylic acids, di-, C4-11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUBERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7Y4M9C1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Suberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Suberic Acid from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing suberic acid from castor oil, a renewable and versatile starting material. Castor oil's major component, ricinoleic acid, serves as the key precursor for suberic acid, a valuable dicarboxylic acid with applications in polymer synthesis, lubricants, and as an intermediate in the pharmaceutical industry. This document details the prevalent methodologies, presents quantitative data in a comparative format, and illustrates the reaction pathways and experimental workflows.

Introduction to Suberic Acid Synthesis from Castor Oil

The conversion of castor oil to suberic acid primarily relies on the cleavage of the C18 fatty acid chain of ricinoleic acid. The presence of a hydroxyl group and a double bond in ricinoleic acid allows for targeted chemical transformations to yield the eight-carbon dicarboxylic acid, suberic acid, and a co-product, 2-octanol. The most industrially relevant and extensively researched method is the alkali-promoted cleavage of ricinoleic acid at high temperatures. Alternative routes involving multi-step chemical transformations and oxidative cleavage offer different approaches to achieving the desired product.

Primary Synthetic Pathways

There are two main strategies for the synthesis of suberic acid from castor oil: direct cleavage of the ricinoleic acid backbone and a more controlled, multi-step oxidative approach.

Alkali-Induced Fission of Ricinoleic Acid

The most established method for suberic acid production is the high-temperature reaction of castor oil or its derivatives with a strong alkali, such as sodium hydroxide or potassium hydroxide.[1] This process, often referred to as alkali fusion, typically occurs at temperatures ranging from 250°C to 400°C.[2][3] The reaction proceeds through the saponification of castor oil to form a ricinoleate salt, which then undergoes cleavage to yield disodium suberate and 2-octanol.[4] Subsequent acidification of the reaction mixture liberates the free suberic acid.

Various catalysts, including zinc oxide and lead (II,IV) oxide, can be employed to improve the reaction efficiency.[2][5] The use of diluents like paraffin can help to overcome the challenges associated with the high viscosity of the reaction mixture.[3] More recent developments have explored solid-phase cleavage to provide a greener alternative by avoiding the use of thinning agents.[6]

Oxidative Cleavage Routes

An alternative to the high-temperature alkali fusion is the oxidative cleavage of the double bond in the ricinoleic acid molecule. This can be achieved through various oxidizing agents. Ozonolysis is a well-established industrial method for cleaving double bonds to produce carboxylic acids.[7] Another approach involves the use of strong oxidizing agents like nitric acid.[8] Milder and more environmentally friendly methods are also being explored, utilizing reagents such as hydrogen peroxide in the presence of a suitable catalyst.[7] These methods often require a multi-step process, which can include the initial protection or modification of the hydroxyl group to ensure selective cleavage of the carbon-carbon double bond.

Experimental Protocols and Data

Alkali Fusion of Castor Oil Derivatives

The alkali fusion method can be performed using castor oil directly or its derivatives like methyl ricinoleate, sodium ricinoleate, and ricinoleic acid. The choice of starting material can influence the reaction time and yield.[5]

Table 1: Comparative Data for Suberic Acid Synthesis via Alkali Fusion

| Starting Material | Catalyst (wt%) | Alkali | Oleochemical:Alkali Ratio | Temperature (°C) | Time (h) | Max. Yield (%) | Reference |

| Castor Oil | Pb3O4 (1%) | NaOH | 15:14 | 280 | 5 | 68.8 | [5] |

| Methyl Ricinoleate | Pb3O4 (1%) | NaOH | 15:14 | 280 | 3 | 77.7 | [5] |

| Sodium Ricinoleate | Pb3O4 (1%) | NaOH | 15:12 | 280 | 3 | 80.1 | [5] |

| Ricinoleic Acid | Pb3O4 (1%) | NaOH | 15:14 | 280 | 3 | 78.6 | [5] |

| Sodium Ricinoleate | Fe2O3 (1%) | KOH | 5:4 (w/w) | 270 | 1 | 70.2 | [6] |

| Castor Oil | ZnO | NaOH | - | 350-400 | 7-8 | - | [2] |

Experimental Protocol: Alkali Fusion of Sodium Ricinoleate [6]

-

Preparation of Sodium Ricinoleate: Castor oil is saponified to produce sodium ricinoleate.

-

Solid-Phase Cleavage: Sodium ricinoleate and potassium hydroxide are mixed in a 5:4 weight ratio with 1% (w/w) Fe2O3 as a catalyst.

-

Reaction: The mixture is heated in a tubular furnace at 270°C for 60 minutes under an absolute pressure of 0.09 MPa.

-

Work-up: The resulting solid is dissolved in water.

-

Acidification: The aqueous solution is acidified with a mineral acid (e.g., HCl or H2SO4) to a pH of 2 to precipitate the suberic acid.[3]

-

Purification: The crude suberic acid is then filtered, washed, and can be further purified by recrystallization.

Multi-Step Synthesis via Oxidation

A more controlled, albeit longer, synthetic route involves the stepwise modification and subsequent cleavage of the ricinoleic acid molecule.

Table 2: Overview of a Multi-Step Synthesis Route

| Step | Reaction | Reagents/Conditions | Intermediate Product |

| 1 | Transesterification of Castor Oil | Methanol, NaOH (catalyst), 70°C, 4h | Methyl Ricinoleate |

| 2 | Oxidation of Hydroxyl Group | - | 12-Oxo derivative |

| 3 | Isomerization of Double Bond | - | Trans 10,11-isomer |

| 4 | Dihydroxylation | - | Diol |

| 5 | Oxidative Cleavage & Methylation | - | Dimethyl Suberate |

| 6 | Hydrolysis | - | Suberic Acid |

Note: Specific reagents and conditions for steps 2-6 are proprietary to the cited research but follow established organic chemistry principles.[9]

Experimental Protocol: General Workflow for Multi-Step Synthesis [9]

-

Preparation of Methyl Ricinoleate: Castor oil is transesterified with methanol in the presence of a base catalyst to yield methyl ricinoleate.

-

Oxidation of the Secondary Alcohol: The hydroxyl group of methyl ricinoleate is oxidized to a ketone.

-

Isomerization: The cis double bond at the 9,10-position is isomerized to a trans double bond at the 10,11-position.

-

Dihydroxylation: The isomerized olefin is dihydroxylated to form a diol.

-

Oxidative Cleavage: The diol is subjected to oxidative cleavage to break the carbon-carbon bond, followed by methylation to yield dimethyl suberate.

-

Hydrolysis: The dimethyl suberate is hydrolyzed to afford the final product, suberic acid.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of suberic acid from castor oil.

Caption: Alkali Fusion Pathway for Suberic Acid Synthesis.

Caption: Workflow for Multi-Step Synthesis of Suberic Acid.

Conclusion

The synthesis of suberic acid from castor oil represents a significant pathway for the production of a valuable chemical from a renewable feedstock. The traditional alkali fusion method remains a robust and high-yielding process, with ongoing research focusing on improving its environmental footprint through catalyst development and process optimization. Multi-step oxidative routes, while potentially more complex, offer a greater degree of control and may provide avenues for the synthesis of other valuable co-products. The choice of synthetic strategy will ultimately depend on the desired scale of production, purity requirements, and economic and environmental considerations. This guide provides a foundational understanding of the key chemical transformations and experimental parameters for researchers and professionals working in the field of chemical synthesis and drug development.

References

- 1. US2318762A - Process for treating ricinoleic acid compounds - Google Patents [patents.google.com]

- 2. KR101707036B1 - Production Method of Dicarboxylic Acid from Castor Oil - Google Patents [patents.google.com]

- 3. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]

- 4. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 5. Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives | Scilit [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]

The Botanical Treasury of Suberic Acid: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, a dicarboxylic acid with the IUPAC name octanedioic acid, is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and pharmaceuticals. While chemical synthesis routes are well-established, there is growing interest in identifying and harnessing natural, plant-based sources of this compound. In the plant kingdom, suberic acid is primarily found as a constituent of suberin, a complex, lipophilic polyester that forms protective barriers in various tissues. This technical guide provides an in-depth exploration of the natural occurrence of suberic acid in plants, detailing its location, quantitative data, experimental analysis protocols, and biosynthetic pathways.

Natural Sources of Suberic Acid in Plants

Suberic acid is not typically found as a free molecule in plants in high concentrations. Instead, it is a monomer integrated into the complex polymeric structure of suberin. Suberin is a key component of the cell walls in specific tissues, providing hydrophobicity and acting as a barrier to water and solute movement, as well as a defense against pathogens.[1][2] The primary plant tissues where suberin, and by extension suberic acid, can be found include:

-

Periderm: The outer protective layer of bark in woody plants and the skin of underground storage organs.

-

Cork (from Quercus suber): The cork oak is the most well-known source of suberin, with its thick cork layer being rich in this polymer.[3][4][5]

-

Potato Tuber Periderm (Solanum tuberosum): The skin of potatoes contains a significant amount of suberin, which helps prevent water loss and protects against microbial invasion.[6][7][8][9][10]

-

Birch Bark (Betula pendula): The outer bark of birch trees is another significant source of suberin.[11][12][13][14]

-

-

Root Tissues:

-

Seed Coats: The protective outer layer of seeds in some species contains suberin to control hydration and protect the embryo.

Quantitative Analysis of Suberin Monomers

The composition of suberin can vary significantly between plant species and even different tissues within the same plant. While dicarboxylic acids are a known class of suberin monomers, most analytical studies have focused on long-chain dicarboxylic acids (C16-C24). Quantitative data specifically for suberic acid (C8) is less commonly reported in the literature. The following table summarizes the composition of suberin in key plant sources, highlighting the dicarboxylic acid fraction where suberic acid would be present.

| Plant Species | Tissue | Total Suberin Content (% of extractive-free tissue) | Dicarboxylic Acid Content (% of total suberin monomers) | Notes | References |

| Quercus suber | Cork | ~38-43% | 10-11% | Primarily composed of long-chain α,ω-diacids. | [3][5][18][19][20] |

| Solanum tuberosum | Tuber Periderm | ~25% | ~30-50% | Dominated by octadec-9-ene-1,18-dioic acid. | [6][7][8] |

| Arabidopsis thaliana | Roots | Variable | ~24% | Composed of a range of α,ω-dicarboxylic acids. | [1][2][16] |

| Betula pendula | Outer Bark | ~35-50% | Variable | Contains a mixture of dicarboxylic acids. | [11][12][13][14] |

Note: The reported dicarboxylic acid content primarily reflects longer-chain diacids. Further research employing targeted analysis is required to accurately quantify the specific concentration of suberic acid (C8) within the suberin of these plants.

Experimental Protocols

The analysis of suberic acid from plant sources involves the extraction and depolymerization of the suberin polymer, followed by derivatization and chromatographic analysis of the resulting monomers.

Sample Preparation and Delipidation

This initial step is crucial to remove solvent-extractable lipids (waxes) that are not part of the suberin polymer.

-

Protocol:

-

Grind the dried plant tissue to a fine powder.

-

Perform exhaustive Soxhlet extraction or sequential solvent extraction with a series of organic solvents of increasing polarity (e.g., chloroform, methanol). This removes unbound lipids.

-

Dry the resulting extractive-free plant material.

-

Suberin Depolymerization

The polyester structure of suberin is broken down to release its constituent monomers.

-

Method A: Alkaline Hydrolysis

-

Reflux the extractive-free material in an alcoholic alkaline solution (e.g., 1 M KOH in 90% ethanol/10% water) for several hours.

-

Acidify the hydrolysate to protonate the carboxylic acids.

-

Extract the released suberin monomers with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Method B: Transesterification (Methanolysis)

-

Reflux the extractive-free material in a solution of sodium methoxide (NaOMe) in methanol (e.g., 1 M NaOMe in methanol).

-

This reaction cleaves the ester bonds and simultaneously forms methyl esters of the carboxylic acids.

-

After the reaction, neutralize the mixture and extract the fatty acid methyl esters.

-

Derivatization for GC-MS Analysis

To increase the volatility and thermal stability of the suberin monomers for gas chromatography-mass spectrometry (GC-MS) analysis, polar functional groups (-COOH and -OH) are derivatized.

-

Silylation: Hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Carboxylic acid groups can also be silylated.

-

Methylation: If not already performed during methanolysis, carboxylic acid groups can be converted to methyl esters using reagents such as (trimethylsilyl)diazomethane or by heating with BF3-methanol.

GC-MS Analysis

The derivatized suberin monomers are separated and identified using GC-MS.

-

Gas Chromatography (GC): A capillary column (e.g., HP-5MS) is used to separate the components based on their boiling points and polarity. A temperature gradient program is employed to elute a wide range of compounds.

-

Mass Spectrometry (MS): As the compounds elute from the GC column, they are fragmented and detected by the mass spectrometer. The resulting mass spectra provide structural information for compound identification by comparison with spectral libraries and standards.

-

Quantification: The amount of each monomer, including suberic acid, can be quantified by adding an internal standard before the analysis and generating a calibration curve with a pure standard of suberic acid.

Biosynthetic Pathway and Experimental Workflow Diagrams

Biosynthesis of Suberic Acid Precursors

Suberic acid, as a dicarboxylic acid, is believed to be synthesized via the ω-oxidation pathway of fatty acids in plants.[4] This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to a carboxylic acid.

References

- 1. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of aliphatic suberin in Quercus suber L. cork by FTIR spectroscopy and solid-state (13)C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suberin structure in potato periderm: glycerol, long-chain monomers, and glyceryl and feruloyl dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.vtt.fi [cris.vtt.fi]

- 9. researchgate.net [researchgate.net]

- 10. phtnet.org [phtnet.org]

- 11. cris.vtt.fi [cris.vtt.fi]

- 12. researchgate.net [researchgate.net]

- 13. Suberin Fatty Acid Hydrolysates from Outer Birch Bark for Hydrophobic Coating on Aspen Wood Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ABCG1 contributes to suberin formation in Arabidopsis thaliana roots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Suberic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, also known as octanedioic acid, is a naturally occurring dicarboxylic acid with significant applications in the synthesis of polymers, plasticizers, lubricants, and as a pharmaceutical intermediate.[1][2] Its versatile chemical nature, stemming from the presence of two carboxylic acid functional groups, allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for suberic acid, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Suberic acid is a linear, saturated dicarboxylic acid with an eight-carbon chain. Its structure consists of a hexamethylene chain flanked by two carboxylic acid groups.

IUPAC Name: Octanedioic acid[3] Synonyms: 1,8-Octanedioic acid, Cork acid, 1,6-Hexanedicarboxylic acid[2][3] Chemical Formula: C₈H₁₄O₄[2] Molecular Weight: 174.19 g/mol [3] CAS Number: 505-48-6[2]

Physicochemical Properties

The physical and chemical properties of suberic acid are summarized in the tables below, providing a quick reference for its behavior in various conditions.

Table 1: General Physicochemical Properties of Suberic Acid

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [4] |

| Melting Point | 141-144 °C | [2] |

| Boiling Point | 230 °C at 15 mmHg | [2] |

| Density | 1.272 g/cm³ | [2] |

Table 2: Solubility of Suberic Acid

| Solvent | Solubility | Reference(s) |

| Water | 2.46 g/L | [2] |

| Ethanol | Soluble | [5] |

| Diethyl Ether | Slightly Soluble | [5] |

| Chloroform | Insoluble | [5] |

Table 3: Acidity of Suberic Acid

| Dissociation Constant | Value (at 25 °C) | Reference(s) |

| pKa₁ | 4.526 | [2] |

| pKa₂ | 5.498 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of suberic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (500 MHz, H₂O, pH 7.0):

-

δ 2.15-2.18 (t, 4H, -CH₂COOH)

-

δ 1.52-1.55 (m, 4H, -CH₂CH₂COOH)

¹³C NMR (Predicted, 400 MHz, D₂O):

-

Chemical shifts for the carboxyl and methylene carbons provide a characteristic fingerprint.[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in suberic acid. The spectrum is characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid groups.

Crystal Structure

The crystal structure of suberic acid has been determined by X-ray diffraction. The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state.

Crystallographic Data: Detailed crystallographic information for suberic acid can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number: 1456453 .

Biological Role and Metabolic Pathways

Suberic acid is a metabolite found in urine and is associated with certain fatty acid oxidation disorders.[8] When the primary pathway for fatty acid breakdown, β-oxidation, is impaired, the alternative ω-oxidation pathway becomes more active. In this pathway, fatty acids are oxidized at the omega (ω) carbon, leading to the formation of dicarboxylic acids, including suberic acid.

Caption: Metabolic pathway of ω-oxidation leading to suberic acid.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of suberic acid.

Synthesis of Suberic Acid by Oxidation of Cyclooctanone

This protocol describes the synthesis of suberic acid from the oxidation of cyclooctanone.

Materials:

-

Cyclooctanone

-

Nitric acid (concentrated)

-

Vanadium pentoxide (catalyst)

-

Distilled water

-

Ice bath

-

Heating mantle

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Büchner funnel and flask

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.

-

To the flask, add cyclooctanone.

-

Slowly add concentrated nitric acid to the flask while stirring in an ice bath to control the initial exothermic reaction.

-

Add a catalytic amount of vanadium pentoxide to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude suberic acid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water to remove residual nitric acid.

-

Dry the crude suberic acid.

Purification of Suberic Acid by Recrystallization

This protocol outlines the purification of crude suberic acid using hot water recrystallization.

Materials:

-

Crude suberic acid

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude suberic acid in an Erlenmeyer flask.

-

Add a minimal amount of distilled water to the flask.

-

Heat the mixture on a hot plate with gentle swirling until the suberic acid completely dissolves. If necessary, add small portions of hot distilled water until a clear solution is obtained.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure suberic acid will start to form.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][10][11]

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the purified suberic acid crystals, preferably in a vacuum oven at a temperature below its melting point.

Analytical Protocols

Sample Preparation:

-

Dissolve a small amount of purified suberic acid (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

For analysis in D₂O, the pH can be adjusted if necessary.

Instrumental Parameters (General):

-

¹H NMR: A 400 or 500 MHz spectrometer is typically used. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A broadband probe is used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.[12]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of dry, purified suberic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]

Instrumental Parameters (General):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]

Safety and Handling

Suberic acid is considered an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the chemical. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis where nitric acid is used. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a detailed overview of the chemical properties and structure of suberic acid. The tabulated data, spectroscopic information, and detailed experimental protocols offer a valuable resource for researchers and professionals working with this versatile dicarboxylic acid. Its role as a metabolic intermediate and its utility as a synthetic building block underscore its importance in both biological and chemical sciences.

References

- 1. CN103539654B - Method for preparing suberic acid through cyclooctene oxidation - Google Patents [patents.google.com]

- 2. Suberic acid - Wikipedia [en.wikipedia.org]

- 3. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. hmdb.ca [hmdb.ca]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Home Page [chem.ualberta.ca]

- 11. How to Perform a Recrystallization [thoughtco.com]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

An In-depth Technical Guide to the Physical Characteristics of Octanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanedioic acid, more commonly known as suberic acid, is an alpha,omega-dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] It presents as a colorless crystalline solid and serves as a valuable building block in the synthesis of pharmaceuticals and plastics.[1] Its name originates from the Latin word suber, meaning cork, from which it was first isolated. This technical guide provides a comprehensive overview of the core physical characteristics of octanedioic acid, complete with quantitative data, detailed experimental protocols, and a relevant metabolic pathway visualization to support researchers and professionals in drug development and related scientific fields.

Core Physical Characteristics

The physical properties of octanedioic acid are crucial for its application in various scientific and industrial processes. These characteristics determine its behavior in different solvents and temperature ranges, which is vital information for synthesis, formulation, and biological studies.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical characteristics of octanedioic acid, compiled from various reputable sources.

| Physical Property | Value | Units | Notes | Citations |

| Molecular Formula | C₈H₁₄O₄ | - | - | [1] |

| Molar Mass | 174.19 | g/mol | - | [2] |

| Melting Point | 141 - 144 | °C | - | [1] |

| Boiling Point | 230 | °C | at 15 mmHg | [1][3] |

| 345.5 | °C | at 760 mmHg | [4] | |

| Water Solubility | 2.46 | g/L | at 25 °C | [2] |

| pKa₁ | 4.526 | - | at 25 °C | [1] |

| pKa₂ | 5.498 | - | at 25 °C | [1] |

| Density | 1.272 | g/cm³ | - | [1][2] |

| Appearance | Colorless crystalline solid | - | - | [1] |

Experimental Protocols

Accurate determination of physical characteristics is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of dicarboxylic acids like octanedioic acid.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[5] For a pure compound, the melting range is typically narrow, within 0.5-1.0°C.[5]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry octanedioic acid is packed into a capillary tube to a height of 1-2 mm.[6][7] The tube is then tapped gently to ensure the sample is compact at the sealed end.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil like paraffin.[8] The capillary is positioned adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point. Constant stirring of the oil bath is necessary for uniform temperature distribution.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a preliminary, rapid determination, a faster heating rate can be used to find an approximate melting point before conducting a more precise measurement.[6]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For solids with high boiling points, the measurement is often conducted under reduced pressure to prevent decomposition.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of octanedioic acid is placed in a small test tube (Durham tube).[9] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil, ensuring the sample is below the oil level.[9][10]

-

Heating and Observation: The side arm of the Thiele tube is gently and continuously heated.[9] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[9] Heating is continued until a vigorous and continuous stream of bubbles is observed.[9]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9] The atmospheric pressure should be recorded along with the boiling point.

Determination of Solubility in Water

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Sample Preparation: A known mass of octanedioic acid is added to a specific volume of deionized water in a flask or beaker at a controlled temperature.[11]

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Separation and Analysis: Once equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of octanedioic acid in the saturated solution is then determined. This can be achieved through titration of the acidic solution with a standardized base, such as sodium hydroxide, using a suitable indicator.[12] Alternatively, gravimetric analysis can be performed by evaporating a known volume of the saturated solution to dryness and weighing the remaining solid.

Mandatory Visualization: Metabolic Pathway of Octanedioic Acid

Octanedioic acid is a metabolite in the omega-oxidation of fatty acids, an alternative pathway to the more common beta-oxidation.[3] This pathway becomes particularly important in cases of impaired beta-oxidation, such as in carnitine deficiency or certain genetic metabolic disorders.[3] Elevated levels of dicarboxylic acids, including suberic acid, can be observed in the urine of individuals with these conditions.[2][13]

Caption: Omega-oxidation pathway of fatty acids leading to the formation of octanedioic acid.

Conclusion

This technical guide provides a consolidated resource on the physical characteristics of octanedioic acid for researchers, scientists, and drug development professionals. The tabulated quantitative data offers a quick reference, while the detailed experimental protocols provide a methodological framework for laboratory work. The inclusion of the omega-oxidation pathway highlights the biological relevance of octanedioic acid, offering a broader context for its importance in metabolic studies and as a potential biomarker. This comprehensive overview is intended to facilitate further research and application of this versatile dicarboxylic acid.

References

- 1. Showing Compound Octanedioic acid (FDB003340) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. Suberic Acid - NutriStat - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. web.mit.edu [web.mit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 13. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]

An In-depth Technical Guide to Suberic Acid (CAS 505-48-6) for Researchers and Drug Development Professionals

An Introduction to Suberic Acid: A Versatile Dicarboxylic Acid

Suberic acid, systematically named octanedioic acid, is a saturated dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1][2] Identified by the CAS number 505-48-6, this colorless crystalline solid has garnered significant interest within the scientific community, particularly in the fields of polymer chemistry and pharmacology.[1][3] Its name originates from the Latin word "suber," meaning cork, from which it was first isolated through nitric acid oxidation.[1] Today, it is commonly produced from the oxidation of castor oil or ricinoleic acid.[4]

This technical guide provides a comprehensive overview of the core properties of suberic acid, detailed experimental protocols, and its applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.

Physicochemical and Spectroscopic Properties of Suberic Acid

The fundamental properties of suberic acid are crucial for its application in various scientific domains. These properties have been compiled from various sources and are presented in the tables below for straightforward comparison.

Table 1: Physicochemical Properties of Suberic Acid

| Property | Value | References |

| Molecular Formula | C₈H₁₄O₄ | [1][4][5][6] |

| Molecular Weight | 174.19 g/mol | [1][4][5][6][7] |

| Appearance | White to cream crystalline powder | [5][8] |

| Melting Point | 140-144 °C | [1][4][5][6][9][10][11] |

| Boiling Point | 230 °C at 15 mmHg | [1][5][9][11] |

| Density | 1.272 g/cm³ | [1][2] |

| Flash Point | 203 °C | [5][10][12] |

| pKa₁ | 4.52 at 25 °C | [1][5][13] |

| pKa₂ | 5.498 | [1] |

| Vapor Pressure | 3.37 x 10⁻⁶ mmHg at 25 °C | [5] |

| Refractive Index | 1.4370 (estimate) | [5] |

Table 2: Solubility of Suberic Acid

| Solvent | Solubility | References |

| Water | 1.6 g/L | [5][13] |

| Ethanol | Soluble | [4][12] |

| Ether | Slightly soluble (1 g / 172 mL) | [4][6][12] |

| Chloroform | Insoluble | [4][6][12] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Methanol | Soluble | [6] |

Table 3: Spectroscopic Data of Suberic Acid

| Technique | Key Data Points | References |

| ¹H NMR (500 MHz, D₂O, pH 7.4) | δ 2.16 (t, 4H, -CH₂COOH), δ 1.54 (quint, 4H, -CH₂CH₂COOH), δ 1.30 (m, 4H, -CH₂CH₂CH₂-) | [7][14] |

| ¹³C NMR (D₂O) | δ 187.02 (-COOH), δ 40.34 (-CH₂COOH), δ 31.24 (-CH₂CH₂COOH), δ 28.53 (-CH₂CH₂CH₂-) | [14] |

| Infrared (IR) Spectroscopy (KBr Pellet) | Characteristic absorptions for C=O (carbonyl) of the carboxylic acid groups around 1687 cm⁻¹ | [15][16] |

| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺) not prominent. Characteristic fragments observed. | [7] |

Safety and Handling

Suberic acid is considered a hazardous substance and requires careful handling. It is irritating to the eyes, respiratory system, and skin.[17]

Table 4: GHS Hazard Information

| Hazard Statement | Precautionary Statement | References |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [15][18] |

Suberic acid is stable under normal conditions but is incompatible with strong oxidizing agents, reducing agents, and bases.[5][9] It is combustible and dust clouds may pose an explosion hazard.[12][17] Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving suberic acid, including its synthesis and the preparation of a significant derivative in drug development.

Synthesis of Suberic Acid from Castor Oil (Adapted from Sebacic Acid Synthesis Protocols)

This protocol is adapted from established methods for the alkaline fission of ricinoleic acid, the primary component of castor oil. This process typically yields a mixture of dicarboxylic acids, from which suberic acid can be isolated.

Materials:

-

Castor oil

-

Sodium hydroxide (NaOH)

-

Liquid paraffin

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Activated carbon

-

Filter paper

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, beaker, etc.)

-

Heating mantle and stirrer

Procedure:

-

Saponification and Acidification to obtain Ricinoleic Acid:

-

In a round-bottom flask, mix castor oil with a 40-50% aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux to saponify the triglycerides into sodium ricinoleate.

-

After cooling, acidify the mixture with hydrochloric or sulfuric acid to precipitate the crude ricinoleic acid.

-

Isolate the ricinoleic acid by filtration or extraction.[9]

-

-

Alkaline Fission of Ricinoleic Acid:

-

In a three-necked flask equipped with a mechanical stirrer and a condenser, add the obtained ricinoleic acid, liquid paraffin (as a diluent), and a concentrated solution of sodium hydroxide (e.g., 40%).[9]

-

Heat the mixture to a high temperature (250-320 °C) with vigorous stirring for 3-6 hours.[9] This reaction will produce the sodium salts of dicarboxylic acids (including suberate) and 2-octanol.

-

-

Isolation and Purification of Suberic Acid:

-

After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

-

Adjust the pH of the filtrate to approximately 6 with HCl or H₂SO₄. This will cause the separation of an oily layer.[9]

-

Separate the aqueous phase and further acidify it to a pH of 2. This will precipitate the dicarboxylic acids.[9]

-

Collect the crude dicarboxylic acid mixture by filtration.

-

Recrystallize the crude product from hot water, optionally using activated carbon to decolorize the solution, to obtain purified suberic acid.

-

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) from Suberic Acid

SAHA (Vorinostat) is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy. Its synthesis from suberic acid is a key process in its production.

Materials:

-

Suberic acid

-

Acetic anhydride

-

Aniline

-

Thionyl chloride or Oxalyl chloride

-

O-Benzylhydroxylamine hydrochloride

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Pyridine

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Appropriate solvents (e.g., THF, methanol)

Procedure:

-

Preparation of Suberic Anhydride:

-

Reflux suberic acid in an excess of acetic anhydride for 1 hour.

-

Evaporate the excess acetic anhydride under reduced pressure.

-

Recrystallize the residue from a suitable solvent like acetonitrile to obtain suberic anhydride.[18]

-

-

Formation of 8-Oxo-8-(phenylamino)octanoic acid:

-

Dissolve the suberic anhydride in an appropriate solvent such as THF.

-

Add an equimolar amount of aniline and stir for 30 minutes.

-

Dilute the mixture with water to precipitate the product.

-

Filter and recrystallize from water to yield 8-oxo-8-(phenylamino)octanoic acid.[18]

-

-

Formation of the Protected Hydroxamic Acid:

-

Convert the carboxylic acid group of 8-oxo-8-(phenylamino)octanoic acid to an acyl chloride using thionyl chloride or oxalyl chloride.

-

Alternatively, use a coupling agent like DCC.

-

React the activated carboxylic acid with O-benzylhydroxylamine in the presence of a base like pyridine to form the O-benzyl protected hydroxamic acid.[12]

-

-

Debenzylation to Yield SAHA:

-

Dissolve the protected hydroxamic acid in a solvent such as methanol.

-

Add a catalytic amount of Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere to cleave the benzyl protecting group.

-

Filter off the catalyst and evaporate the solvent to obtain suberoylanilide hydroxamic acid (SAHA).[12]

-

Applications in Drug Development

Suberic acid and its derivatives have emerged as valuable molecules in drug development, primarily due to their utility as linkers and their role in the synthesis of bioactive compounds.

Suberic Acid as a Crosslinker in Drug Delivery Systems

Suberic acid's dicarboxylic nature makes it an ideal candidate for use as a crosslinking agent in the formation of biodegradable polymers and hydrogels for drug delivery. The two carboxylic acid groups can react with hydroxyl or amine groups on polymer chains to form ester or amide linkages, respectively. This crosslinking can enhance the mechanical stability of the drug carrier and control the release of the encapsulated therapeutic agent.

An important application is in the development of reduction-sensitive micelles . Disulfide bonds can be incorporated into polymer backbones that also contain suberic acid-derived components. These micelles are stable in the bloodstream but dissociate in the reducing environment of tumor cells, leading to targeted drug release.[8][19]

Role in Histone Deacetylase (HDAC) Inhibition

As previously detailed, suberic acid is a crucial starting material for the synthesis of SAHA (Vorinostat). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

SAHA functions by chelating the zinc ion in the active site of HDACs, thereby inhibiting their activity. This leads to the accumulation of acetylated histones, relaxation of the chromatin structure, and re-activation of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis of cancer cells. The suberic acid-derived linker in SAHA is of optimal length to position the hydroxamic acid group for effective zinc binding while the phenyl group interacts with the surface of the enzyme.

Conclusion

Suberic acid (CAS 505-48-6) is a dicarboxylic acid with well-defined physicochemical properties that make it a valuable building block in both materials science and medicinal chemistry. Its role as a precursor to the HDAC inhibitor SAHA and its application as a crosslinker in advanced drug delivery systems highlight its importance for researchers and professionals in drug development. This guide has provided a comprehensive technical overview, including detailed data, experimental protocols, and visualizations of key processes, to serve as a valuable resource for the scientific community.

References

- 1. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Fabrication of pH/Reduction Sensitive Polyethylene Glycol-Based Micelles for Enhanced Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2182056A - Process for manufacturing sebacic acid - Google Patents [patents.google.com]

- 7. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Suberoylanilide hydroxamic acid, Suberanilohydroxamic acid, SW-064652, SAHA-药物合成数据库 [drugfuture.com]

- 13. US5380928A - Two step oxidation process for the production of carboxylic acids such as azelaic acid from unsaturated substrates - Google Patents [patents.google.com]

- 14. KR101707036B1 - Production Method of Dicarboxylic Acid from Castor Oil - Google Patents [patents.google.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reduction-sensitive mixed micelles for selective intracellular drug delivery to tumor cells and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dissociation of Suberic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation properties of suberic acid in water. It includes key quantitative data on its dissociation constants, a detailed experimental protocol for their determination, and a logical workflow for the experimental process. Suberic acid, systematically known as octanedioic acid, is a dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] Its utility spans various applications, including the synthesis of polyamides, plasticizers, and drugs.[2] Understanding its acid-base chemistry is fundamental for its application in aqueous environments, particularly in pharmaceutical and biological contexts where pH is a critical parameter.

Dissociation in Water

As a dicarboxylic acid, suberic acid undergoes a two-step dissociation process in water. The first deprotonation yields the hydrogen suberate ion, and the second yields the suberate ion.

-

First Dissociation: H₂C₈H₁₂O₄ (aq) + H₂O (l) ⇌ HC₈H₁₂O₄⁻ (aq) + H₃O⁺ (aq)

-

Second Dissociation: HC₈H₁₂O₄⁻ (aq) + H₂O (l) ⇌ C₈H₁₂O₄²⁻ (aq) + H₃O⁺ (aq)

Each equilibrium is characterized by an acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value.

Quantitative Data: Dissociation Constants

The acidity of each carboxylic acid group in suberic acid is distinct, resulting in two pKa values. These values are crucial for predicting the charge state of the molecule at a given pH. The experimentally determined pKa values for suberic acid in water at 25°C are summarized below.

| Constant | pKa Value | Description |

| pKa₁ | 4.526[1] | First dissociation constant |

| pKa₂ | 5.498[1] | Second dissociation constant |

Note: Some sources report a single pKa value of 4.52, which corresponds to the first dissociation.[3][4][5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

The dissociation constants of suberic acid can be accurately determined using potentiometric titration. This method involves monitoring the pH of a suberic acid solution as a standardized strong base is incrementally added.

Objective: To determine the pKa₁ and pKa₂ of suberic acid by generating a titration curve and analyzing its inflection points.

Materials & Equipment:

-

Suberic acid, analytical grade

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers and volumetric flasks

Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of suberic acid to prepare a solution of known concentration (e.g., 0.05 M) in a volumetric flask using CO₂-free deionized water.

-

Fill a clean 50 mL burette with the standardized NaOH solution, ensuring no air bubbles are present in the tip.

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 50 mL) of the suberic acid solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the suberic acid solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment volume to obtain more data points around the equivalence points.

-

Continue the titration well past the second equivalence point until the pH curve flattens in the basic region.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two equivalence points, which appear as the steepest points of inflection on the curve. These can be more accurately located by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.

-

The pKa values are determined from the half-equivalence points. The pH at the volume of NaOH halfway to the first equivalence point is equal to pKa₁.

-

The pH at the volume of NaOH halfway between the first and second equivalence points is equal to pKa₂.

-

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the dissociation constants of suberic acid.

Caption: Workflow for pKa Determination of Suberic Acid.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Suberic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid (octanedioic acid), a dicarboxylic acid with the chemical formula C₈H₁₄O₄, is a versatile molecule utilized in the synthesis of polymers, plasticizers, and pharmaceuticals. In the solid state, suberic acid exhibits polymorphism, the ability to exist in multiple crystal structures with different physical properties. Understanding and controlling the polymorphic landscape of an active pharmaceutical ingredient (API) is critical in drug development, as different polymorphs can display variations in solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic behavior of suberic acid, including quantitative data and detailed experimental protocols for its characterization.

Polymorphism of Suberic Acid

Current research has identified at least two polymorphic forms of suberic acid, commonly designated as the α-form and the γ-form. The α-form is understood to be the more stable polymorph, while the γ-form is a metastable variant. The controlled crystallization and characterization of these polymorphs are essential for ensuring the desired solid-state properties in various applications.

A key study in the field reported the first isolation of a metastable polymorph of suberic acid, highlighting the importance of controlled crystallization techniques, such as droplet evaporation, in accessing different crystalline forms. Further investigations have explored the formation of both α and γ polymorphs through methods like sublimation and solution crystallization.

Crystallographic Data

The following table summarizes the known crystallographic data for suberic acid. It is important to note that obtaining single crystals of the metastable γ-polymorph for diffraction studies can be challenging.

| Parameter | Form α (Neutron Diffraction Data) | Form γ (Metastable) |

| Crystal System | Orthorhombic | Data not yet fully available in public literature |

| Space Group | P_bca_ | Data not yet fully available in public literature |

| a (Å) | 9.926(2) | Data not yet fully available in public literature |

| b (Å) | 19.981(4) | Data not yet fully available in public literature |

| c (Å) | 4.813(1) | Data not yet fully available in public literature |

| α (°) | 90 | Data not yet fully available in public literature |

| β (°) | 90 | Data not yet fully available in public literature |

| γ (°) | 90 | Data not yet fully available in public literature |

| Volume (ų) | 954.9(4) | Data not yet fully available in public literature |

| Z | 4 | Data not yet fully available in public literature |

| Temperature (K) | 123 | Data not yet fully available in public literature |

Note: The crystallographic data for the α-form is based on neutron diffraction studies. The data for the γ-form is currently not as well-defined in publicly accessible literature and requires further investigation.

Experimental Protocols

The ability to selectively crystallize and characterize different polymorphs is crucial for research and development. This section outlines key experimental methodologies.

Polymorph Crystallization

1. Droplet Evaporation:

This technique has been successfully employed to isolate the metastable γ-polymorph of suberic acid.

-

Procedure:

-

Prepare a saturated solution of suberic acid in a suitable solvent (e.g., ethanol, water).

-

Generate monodisperse droplets of the solution using a droplet generator.

-

Allow the solvent to evaporate from the droplets under controlled temperature and humidity conditions.

-

Collect the resulting solid particles for analysis.

-

2. Cooling Crystallization:

This is a common method for obtaining the stable α-polymorph.

-

Procedure:

-

Dissolve suberic acid in a suitable solvent at an elevated temperature to create a saturated or slightly supersaturated solution.

-

Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and quality.

-

Filter and dry the resulting crystals.

-

3. Slurry Conversion:

This method can be used to determine the relative stability of polymorphs.

-

Procedure:

-

Create a slurry of a known polymorph (or a mixture of polymorphs) in a solvent in which it is sparingly soluble.

-

Stir the slurry at a constant temperature for an extended period.

-

Periodically sample the solid phase and analyze it using techniques like PXRD to monitor for any polymorphic transformations. The system will eventually equilibrate to the most stable form at that temperature.

-

Characterization Techniques

1. Powder X-ray Diffraction (PXRD):

PXRD is a primary tool for identifying and differentiating between polymorphic forms. Each polymorph will produce a unique diffraction pattern.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 5-40°) with an appropriate step size and scan speed.

2. Differential Scanning Calorimetry (DSC):

DSC is used to study the thermal behavior of polymorphs, including melting points, phase transitions, and enthalpies of fusion.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Data Collection: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The resulting thermogram will show endothermic and exothermic events corresponding to thermal transitions.

3. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and detecting the presence of solvates.

-

Sample Preparation: Place a small amount of the sample in a TGA pan.

-

Instrumentation: A thermogravimetric analyzer.

-

Data Collection: Heat the sample at a controlled rate in a defined atmosphere and monitor the mass loss.

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of suberic acid polymorphism.

Caption: Relationship between the metastable (γ) and stable (α) polymorphs of suberic acid.

Caption: A typical experimental workflow for the synthesis and characterization of suberic acid polymorphs.

Conclusion

The study of suberic acid's polymorphism is an active area of research with significant implications for its application in pharmaceuticals and material science. The existence of at least two polymorphs, the stable α-form and the metastable γ-form, has been established. The ability to selectively crystallize and thoroughly characterize these forms using a combination of techniques such as PXRD, DSC, and TGA is paramount for controlling the solid-state properties of suberic acid-containing products. Further research, particularly focused on obtaining high-quality single-crystal X-ray diffraction data for all polymorphs, will provide a more complete understanding of their crystal packing and hydrogen bonding networks, enabling a more rational approach to polymorph control.

Differential Scanning Calorimetry of Suberic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) in the analysis of suberic acid. It is designed to assist researchers, scientists, and professionals in drug development in understanding the thermal behavior of this important dicarboxylic acid. The guide covers the fundamental principles of DSC, detailed experimental protocols, and the interpretation of thermal data, with a focus on polymorphism.

Introduction to Suberic Acid and its Thermal Properties

Suberic acid (octanedioic acid) is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. It is a white crystalline solid with a melting point generally reported in the range of 140-144 °C. In the pharmaceutical and materials science industries, understanding the thermal properties of active pharmaceutical ingredients (APIs) and excipients like suberic acid is crucial for formulation development, stability studies, and quality control.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of various thermal events, such as melting, crystallization, glass transitions, and solid-solid phase transitions. A key application of DSC is the study of polymorphism, the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability, making their characterization essential in drug development.

Recent research has reported the isolation of a metastable polymorph of suberic acid, highlighting the importance of DSC in identifying and characterizing these different solid-state forms.[1]

Quantitative DSC Data of Suberic Acid

The following table summarizes the known thermal properties of suberic acid as determined by DSC. It is important to note that while the existence of a metastable polymorph has been confirmed, detailed quantitative data for this form is not widely available in published literature.

| Thermal Event | Stable Form | Metastable Form |

| Melting Point (Tm) | 140-144 °C | Not Reported |

| Heat of Fusion (ΔHf) | Not Reported | Not Reported |

| Other Thermal Events | - | Not Reported |

Note: The data for the metastable form is not yet fully characterized in publicly available literature.

Experimental Protocols for DSC Analysis of Suberic Acid

This section outlines a detailed methodology for the DSC analysis of suberic acid, based on best practices for organic and dicarboxylic acids.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality DSC data.

-

Sample Form: Suberic acid should be in a fine, homogeneous powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Sample Mass: Accurately weigh 2-5 mg of the suberic acid powder into a clean aluminum DSC pan. An analytical balance with a precision of at least ±0.01 mg should be used.

-

Crucible Sealing: Place the lid on the pan and seal it using a crucible press. For routine analysis, a hermetic seal is recommended to prevent any loss of sample due to sublimation. A small pinhole in the lid may be used if studying decomposition or processes involving volatile products.

-

Reference: An empty, hermetically sealed aluminum pan of the same type should be used as the reference.

DSC Instrument Parameters